5-Fluoro-2-iodonitrobenzene
Overview
Description
5-Fluoro-2-iodonitrobenzene, with the chemical formula C6H3FINO2 and CAS registry number 364-77-2, is a compound known for its applications in various chemical processes . This yellow solid, also referred to as 5-Fluoro-2-nitroiodobenzene, is characterized by its fluorine, iodine, and nitro functional groups .
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in organic synthesis, offering a versatile platform for the introduction of fluorine, iodine, and nitro moieties into different molecules .
Mode of Action
It is known to participate in reactions such as the iron-mediated reduction of aromatic nitro groups to amines . In this process, 5-Fluoro-2-iodonitrobenzene is reduced to 5-fluoro-2-iodoaniline .
Biochemical Pathways
It is known that nitrobenzene derivatives can be involved in various biochemical reactions, including the reduction of nitro groups to amines .
Result of Action
The reduction of the nitro group to an amine in the compound could potentially lead to changes in the molecular structure and properties of the compound, which could, in turn, affect its interaction with other molecules and cellular components .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of this compound . It is recommended to handle this compound in a well-ventilated place, avoid dust formation, and avoid breathing in dust, fume, gas, mist, vapors, or spray .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-iodonitrobenzene plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as iron (III) chloride hexahydrate during reduction reactions to form 5-fluoro-2-iodoaniline . This interaction is crucial for the transformation of nitro groups to amines, which are essential in many biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. Similar compounds like 5-fluoro-2-oxindole have been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-fluoro-2-oxindole modulates the microglia and activates the nuclear factor erythroid-2 related factor 2 (Nrf2) signaling pathway . It is plausible that this compound may exhibit similar cellular effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The reduction of its nitro group to an amine involves the use of iron powder and iron (III) chloride hexahydrate, which facilitates the transformation . This reaction is essential for the compound’s role in organic synthesis and biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is sensitive to light and should be stored in a dark place at room temperature
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is essential to consider potential toxic or adverse effects at high doses, as observed with similar compounds like 5-fluorouracil
Metabolic Pathways
This compound is involved in metabolic pathways that include the reduction of nitro groups to amines. This process involves enzymes such as iron (III) chloride hexahydrate and iron powder . The compound’s role in these pathways is crucial for its application in organic synthesis and biochemical reactions.
Preparation Methods
The synthesis of 5-Fluoro-2-iodonitrobenzene typically involves a multi-step process. One common method starts with 4-fluoro-2-nitroaniline, which undergoes a Sandmeyer reaction to introduce the iodine atom . The reaction conditions involve dissolving this compound in a mixture of ethanol and acetic acid, followed by the addition of iron powder and iron (III) chloride hexahydrate. The mixture is then refluxed for several hours . This method is efficient and yields a high purity product .
Chemical Reactions Analysis
5-Fluoro-2-iodonitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using iron powder and acetic acid.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include iron powder, acetic acid, and various nucleophiles for substitution reactions . Major products formed from these reactions include 5-fluoro-2-iodoaniline and other substituted derivatives .
Scientific Research Applications
5-Fluoro-2-iodonitrobenzene is widely used in scientific research due to its versatile reactivity:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates and medicinal chemistry research.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
5-Fluoro-2-iodonitrobenzene can be compared with other halogenated nitrobenzenes, such as:
2-Iodo-5-fluoronitrobenzene: Similar in structure but with different substitution patterns.
4-Fluoro-1-iodo-2-nitrobenzene: Another isomer with a different arrangement of functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in synthetic chemistry .
Properties
IUPAC Name |
4-fluoro-1-iodo-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPFMDLUEWNKIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372005 | |
Record name | 5-Fluoro-2-iodonitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364-77-2 | |
Record name | 4-Fluoro-1-iodo-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-iodonitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-1-iodo-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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